molecular formula C44H30N6 B4769724 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)

2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)

Cat. No.: B4769724
M. Wt: 642.7 g/mol
InChI Key: CRAKHFZYKZZWCA-QURGRASLSA-N
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Description

2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) is an organic compound with the molecular formula C44H30N6. This compound is known for its complex structure, which includes two triazine rings connected by a phenylene bridge with ethylene linkages. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) typically involves the following steps:

    Formation of the Triazine Rings: The triazine rings are formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Coupling Reaction: The triazine rings are then coupled with a phenylene bridge using a palladium-catalyzed cross-coupling reaction. This step often requires specific conditions such as elevated temperatures and inert atmospheres to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction conditions is common to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The triazine rings can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between triazine derivatives and biological macromolecules.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) exerts its effects involves interactions with specific molecular targets. The triazine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylene bridge and ethylene linkages provide structural rigidity, allowing the compound to fit into specific binding sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(5-methyl-1,3-benzoxazole)
  • 2,2’-(1,4-phenylene)diacetonitrile
  • 4,4’-bis(2-benzoxazolyl)stilbene

Uniqueness

Compared to similar compounds, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) is unique due to its dual triazine rings and phenylene bridge, which confer distinct chemical properties. This structure allows for versatile chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

2-[4-[(E)-2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]ethenyl]phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N6/c1-5-13-33(14-6-1)39-45-40(34-15-7-2-8-16-34)48-43(47-39)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)44-49-41(35-17-9-3-10-18-35)46-42(50-44)36-19-11-4-12-20-36/h1-30H/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAKHFZYKZZWCA-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)

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